molecular formula C23H25NO4 B8257413 (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid

(S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid

Cat. No.: B8257413
M. Wt: 379.4 g/mol
InChI Key: BLEWZDAVWPLFAA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid is a compound that falls under the category of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid typically involves the protection of the amino group of piperidine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

(S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of piperidine during the synthesis process, preventing unwanted side reactions. The compound is later deprotected under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid apart is its specific structure, which includes a piperidine ring. This structure provides unique properties that make it particularly useful in the synthesis of certain peptides and other complex molecules .

Properties

IUPAC Name

3-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEWZDAVWPLFAA-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.